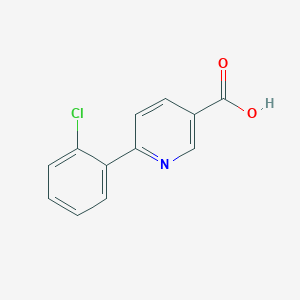

6-(2-Chlorophenyl)nicotinic acid

Description

Properties

IUPAC Name |

6-(2-chlorophenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClNO2/c13-10-4-2-1-3-9(10)11-6-5-8(7-14-11)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXJAZQMICITSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647026 | |

| Record name | 6-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-72-4 | |

| Record name | 6-(2-Chlorophenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 6 2 Chlorophenyl Nicotinic Acid

Synthetic Methodologies

While specific, published synthetic routes for 6-(2-Chlorophenyl)nicotinic acid are not detailed in the provided search results, its synthesis can be conceptualized based on established organic chemistry principles for creating bi-aryl compounds. A plausible approach involves a cross-coupling reaction, such as the Suzuki coupling.

This strategy would likely start with a halogenated nicotinic acid derivative, such as 6-chloronicotinic acid, which serves as a key intermediate. The synthesis of this precursor, 6-chloronicotinic acid, has been described in patent literature. One method involves the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate catalyst and chlorobenzene as a solvent. google.com

Once the 6-chloronicotinic acid intermediate is obtained, it can be coupled with 2-chlorophenylboronic acid under palladium catalysis to form the desired this compound. This type of cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aromatic rings.

Chemical and Physical Properties

The specific physical properties of this compound are not extensively documented in public literature. However, based on its chemical structure and data from chemical suppliers, some properties can be identified. The parent compound, nicotinic acid, is an odorless white crystalline powder that is stable in air. nih.gov

Table 1: Chemical and Physical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 6-(2-Chlorophenyl)pyridine-3-carboxylic acid | - |

| CAS Number | 505082-72-4 | bldpharm.com |

| Molecular Formula | C12H8ClNO2 | bldpharm.com |

| Molecular Weight | 233.65 g/mol | bldpharm.com |

| Appearance | White to off-white powder (inferred) | researchgate.net |

| Storage | Sealed in dry, 2-8°C | bldpharm.com |

Spectroscopic Data

Table 2: Predicted Spectroscopic Characteristics

| Spectroscopy | Feature | Expected Signal Range |

|---|---|---|

| FT-IR | O-H stretch (carboxylic acid) | Broad, ~2500-3300 cm⁻¹ |

| C=O stretch (carboxylic acid) | ~1700-1725 cm⁻¹ nih.gov | |

| C=C & C=N stretch (aromatic rings) | ~1550-1610 cm⁻¹ nih.gov | |

| C-Cl stretch | ~700-800 cm⁻¹ | |

| ¹H NMR | Aromatic protons (pyridine & phenyl rings) | ~7.5-9.0 ppm |

| Carboxylic acid proton | >10 ppm (broad) | |

| ¹³C NMR | Carboxylic acid carbon (C=O) | ~165-175 ppm |

| Aromatic carbons | ~120-155 ppm |

| Mass Spec (EI) | Molecular Ion Peak (M+) | m/z = 233/235 (due to ³⁵Cl/³⁷Cl isotopes) |

Biological Activities and Pharmacological Investigations of 6 2 Chlorophenyl Nicotinic Acid and Its Derivatives

Antimicrobial Activity

Derivatives of 6-(2-Chlorophenyl)nicotinic acid have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Antibacterial Efficacy (Gram-Positive and Gram-Negative Strains)

A number of studies have highlighted the potential of this compound derivatives as antibacterial agents. For instance, a series of 2-amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles were synthesized and evaluated for their in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net These compounds, along with their 2-methoxy counterparts, demonstrated a range of activities, with some showing moderate to good inhibition compared to standard drugs at a concentration of 50 µg/ml. researchgate.net Similarly, newly synthesized 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitriles were tested against a panel of bacteria, with several compounds exhibiting noteworthy antibacterial effects. psu.edu

Further research into nicotinamide (B372718) derivatives, synthesized from nicotinic acid, has also shown promise. nih.gov One study found that Pseudomonas aeruginosa was particularly susceptible to these compounds. nih.gov Another investigation into dipeptide derivatives based on nicotinoyl-glycyl-glycine hydrazide revealed that some of these compounds had the potential to inhibit penicillin-binding protein 3, suggesting a mechanism for their antibacterial action. nih.gov

The antibacterial activity of various nicotinic acid derivatives has been systematically evaluated against a range of bacterial strains. The following table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against representative Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Acylhydrazone derivative | Staphylococcus epidermidis ATCC 12228 | 1.95 | nih.gov |

| Acylhydrazone derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | nih.gov |

| 1,3,4-oxadiazoline derivative | Bacillus subtilis ATCC 6633 | 7.81 | nih.gov |

| 1,3,4-oxadiazoline derivative | Staphylococcus aureus ATCC 6538 | 7.81 | nih.gov |

| 1,3,4-oxadiazoline derivative | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | nih.gov |

Antifungal Efficacy

The antifungal properties of this compound derivatives have also been a key area of investigation. A series of N-(thiophen-2-yl) nicotinamide derivatives were designed and synthesized, showing potential as agricultural fungicides. mdpi.com In another study, 2-methoxy and 2-amino-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino]phenyl}-4-aryl nicotinonitriles were tested against Aspergillus niger, with some compounds showing activity at a concentration of 50 µg/ml. researchgate.net Similarly, 2"-amino-4"-[2-(4'-chlorophenyl)-6-methyl imidazo (B10784944) [1, 2-a] pyridin-3-yl]-6"-aryl nicotinonitriles were evaluated for their antifungal properties. psu.edu

Research into nicotinamide derivatives has identified compounds with potent activity against various fungal pathogens. nih.gov One particular derivative, 16g, was found to be highly active against Candida albicans, including fluconazole-resistant strains, with its mechanism of action linked to the disruption of the fungal cell wall. nih.gov The antifungal activity of these derivatives is often evaluated against a panel of common fungal pathogens.

Table 2: Antifungal Activity of Nicotinic Acid Derivatives

| Compound | Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 16g | Candida albicans SC5314 | 0.25 | nih.gov |

| Compound 16g | Fluconazole-resistant C. albicans | 0.125–1 | nih.gov |

| Nicotinamide derivative NC 4 | Candida albicans | <1 mM | nih.gov |

Antitubercular Potential

Several derivatives of this compound have demonstrated significant potential as antitubercular agents. A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and tested for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Among these, compounds 7 and 11 were identified as promising antitubercular agents, with activity against MDR-TB at a concentration of 16 μg/mL. nih.gov The search for new antitubercular drugs is critical due to the rise of resistant strains, and natural products containing fused-nitrogen-heterocycles are a valuable source of novel scaffolds. mdpi.com

The mechanism of action for some antitubercular compounds involves the inhibition of key mycobacterial enzymes. For example, a series of 2-mercaptobenzothiazoles were synthesized and evaluated as inhibitors of M. tuberculosis type II NADH dehydrogenase (NDH-2). rsc.org

Table 3: Antitubercular Activity of this compound Derivatives

| Compound | Mycobacterium tuberculosis Strain | MIC | Reference |

|---|---|---|---|

| Compound 7 | Multidrug-resistant | 16 µg/mL | nih.gov |

| Compound 11 | Multidrug-resistant | 16 µg/mL | nih.gov |

| Compound 7 | Extensively drug-resistant | >64 µg/mL | nih.gov |

| Compound 11 | Extensively drug-resistant | >64 µg/mL | nih.gov |

Anticancer and Antiproliferative Activity

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies have primarily focused on their cytotoxic effects on various cancer cell lines and their ability to modulate the cell cycle.

In vitro Cytotoxicity against Cancer Cell Lines (e.g., K562 leukemia)

The cytotoxic effects of nicotinic acid and its related compounds have been observed in various cancer cell lines. In a study on the chronic myelogenous leukemia K562 cell line, several nicotinic acid-related compounds were found to inhibit cell proliferation. nih.gov Specifically, nicotinic acid and isonicotinic acid were shown to induce erythroid differentiation in K562 cells, suggesting a potential therapeutic application in leukemia. nih.gov

Further studies have explored the anticancer potential of various derivatives. For instance, some nicotinic acid-derived acylhydrazones and 1,3,4-oxadiazolines, while showing promising antimicrobial activity, were also evaluated for cytotoxicity against normal cell lines to ensure their selectivity. nih.gov

Table 4: In vitro Cytotoxicity of Nicotinic Acid Derivatives

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Nicotinic acid | K562 leukemia | Inhibited proliferation, induced differentiation | nih.gov |

| Isonicotinic acid | K562 leukemia | Inhibited proliferation, induced differentiation | nih.gov |

Modulation of Cell Cycle Progression (e.g., G2/M Phase Arrest)

A key mechanism through which many anticancer compounds exert their effects is by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis. Several studies have shown that derivatives of nicotinic acid can induce cell cycle arrest, particularly at the G2/M phase. For example, a pterostilbene (B91288) derivative was found to curtail cellular proliferation and induce a G2/M cell-cycle arrest by regulating the expression of proteins such as p21, cyclin B1, and cyclin A2. researchgate.net

This mechanism is not unique to nicotinic acid derivatives. For instance, the chalcone (B49325) derivative 1C was shown to induce G2/M phase cell cycle arrest and apoptosis in both sensitive and resistant ovarian cancer cells. nih.gov Similarly, genistein, a soy-derived isoflavone, was found to induce G2/M phase arrest in human bladder cancer cells by down-regulating the levels of cyclin A and cyclin B1. mdpi.com Cinobufagin, another natural compound, also induces G2/M cell cycle arrest in malignant melanoma cells by decreasing the levels of cyclin-dependent kinase 1 (CDK1) and cyclin B. frontiersin.org The ability to induce cell cycle arrest at the G1/S or G2/M phase is a common feature of compounds that regulate the expression of minichromosome maintenance (MCM) proteins. jmb.or.kr

The induction of G2/M phase arrest is often associated with the modulation of key regulatory proteins.

Table 5: Modulation of Cell Cycle by Nicotinic Acid Derivatives and Other Compounds

| Compound | Cell Line | Effect | Key Proteins Modulated | Reference |

|---|---|---|---|---|

| Pterostilbene derivative | HSC-3, OECM-1 | G2/M phase arrest | p21, cyclin B1, cyclin A2 | researchgate.net |

| Chalcone derivative 1C | A2780, A2780cis ovarian cancer | G2/M phase arrest | p21, PCNA | nih.gov |

| Genistein | T24 bladder cancer | G2/M phase arrest | Cyclin A, Cyclin B1, p21 | mdpi.com |

| Cinobufagin | A375 malignant melanoma | G2/M phase arrest | CDK1, Cyclin B | frontiersin.org |

Induction of Apoptosis Pathways

There is a lack of specific studies investigating the induction of apoptosis pathways directly by this compound. However, research into the broader family of nicotinic acid and its derivatives reveals significant activity in this area.

Nicotinic acid (NA) itself has been shown to induce apoptosis in malignant glioma cells through a calcium-dependent endoplasmic reticulum stress pathway. In vitro and in vivo studies have demonstrated that high doses of NA can trigger this programmed cell death mechanism in cancer cells. Furthermore, some studies on novel nicotinic acid derivatives have identified compounds with potent cytotoxic and apoptosis-inducing effects. For instance, one derivative, compound 5c, was found to induce apoptosis by significantly increasing the levels of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This suggests that the nicotinic acid scaffold is a promising base for developing new anticancer agents that function by triggering apoptosis. Other research has shown that nicotinic acid can inhibit the mitochondrial pathway of apoptosis, suggesting a protective role in certain cellular contexts. nih.gov

The pro-apoptotic and anti-apoptotic activities of nicotinic acid derivatives appear to be context-dependent, influenced by the specific cell type and the nature of the chemical substitutions on the nicotinic acid core. nih.govnih.gov

Anti-inflammatory and Analgesic Effects

While direct pharmacological data on the anti-inflammatory and analgesic effects of this compound is not available, extensive research on nicotinic acid and its derivatives demonstrates significant potential in this domain.

Nicotinic acid has been shown to possess both anti-inflammatory and antinociceptive (analgesic) properties in various experimental models. nih.gov It can reduce the secretion of pro-inflammatory mediators such as TNF-α and interleukin-6 in human monocytes. nih.govresearchgate.net These effects are believed to be mediated, at least in part, by the GPR109A receptor. nih.gov In animal models of inflammatory pain, administration of nicotinic acid has been shown to inhibit mechanical allodynia and paw edema. nih.gov

Furthermore, synthetic derivatives of nicotinic acid have been developed and evaluated as potent anti-inflammatory agents. nih.gov Some of these derivatives have shown significant anti-inflammatory activity, comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, but with potentially improved gastric safety profiles. nih.gov The analgesic effects of nicotinic acid appear to be linked to its anti-inflammatory actions, as it has shown efficacy in models of inflammatory pain but not in models of non-inflammatory nociceptive pain. nih.gov

Inhibition of Cyclooxygenases (COX-1 and COX-2) and Selectivity Profiling

Specific data on the inhibition of cyclooxygenase (COX) enzymes by this compound has not been reported in the reviewed literature. However, the development of nicotinic acid derivatives as selective COX inhibitors is an active area of research.

The COX enzymes, COX-1 and COX-2, are key targets for anti-inflammatory drugs. nih.gov COX-1 is constitutively expressed and plays a role in physiological functions, while COX-2 is induced during inflammation. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective COX inhibitors. nih.gov

Studies on novel synthetic derivatives of nicotinic acid have shown that it is possible to achieve highly potent and selective inhibition of COX-2. nih.gov Some of these derivatives have demonstrated COX-2 inhibitory activity equipotent to celecoxib, a well-known selective COX-2 inhibitor, and have shown higher selectivity for COX-2 over COX-1 compared to traditional NSAIDs like diclofenac. nih.govresearchgate.net The selectivity of these derivatives is influenced by their chemical structure, with specific substitutions on the nicotinic acid ring system favoring interaction with the active site of the COX-2 enzyme. nih.gov

Table 1: COX Inhibition Data for Selected Nicotinic Acid Derivatives and Reference Drugs

| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |

| Compound 3b | >100 | 0.08 | >1250 |

| Compound 3e | 1.21 | 0.08 | 15.13 |

| Compound 4c | 0.95 | 0.08 | 11.88 |

| Compound 4f | 0.72 | 0.08 | 9.00 |

| Celecoxib | 1.52 | 0.08 | 19.00 |

| Diclofenac | 0.65 | 0.98 | 0.66 |

| Indomethacin | 0.13 | 1.34 | 0.10 |

Data sourced from a study on novel nicotinate (B505614) derivatives. nih.gov IC₅₀ represents the half-maximal inhibitory concentration.

Antioxidant Activity

There are no specific studies detailing the antioxidant activity of this compound. However, the antioxidant potential of the broader class of nicotinic acid derivatives has been investigated.

In vitro Scavenging Assays (e.g., DPPH, Nitric Oxide, ABTS)

Specific data from in vitro scavenging assays for this compound are not available. These assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), nitric oxide (NO), and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays, are standard methods for evaluating the antioxidant capacity of chemical compounds. researchgate.netjaper.innih.gov They measure the ability of a substance to neutralize stable free radicals. researchgate.netjaper.in

While direct data for the target compound is absent, studies on other classes of heterocyclic compounds have demonstrated the utility of these assays in characterizing antioxidant potential. For instance, various coumarin (B35378) and flavonoid derivatives have shown potent radical scavenging activity in DPPH, NO, and ABTS assays. japer.in The activity in these assays is often correlated with the number and position of hydroxyl groups and other structural features that facilitate hydrogen or electron donation to the free radicals. researchgate.net

Enzyme Inhibition Studies

HIV-1 Reverse Transcriptase (RT) Inhibition (RNase H and Polymerase Functions)

There is no information in the reviewed scientific literature regarding the inhibition of HIV-1 Reverse Transcriptase (RT) by this compound.

HIV-1 RT is a crucial enzyme for the replication of the human immunodeficiency virus and is a primary target for antiretroviral drugs. nih.govnih.gov This enzyme has two main functions: a DNA polymerase activity and an RNase H activity, both of which are essential for the conversion of the viral RNA genome into double-stranded DNA. nih.govmdpi.com

Research on nicotinamide, a related compound, has shown that it can inhibit HIV-1 replication in both acute and chronic in vitro infection models. researchgate.net The mechanism of action is thought to occur, at least in part, at a post-integrational stage of the HIV life cycle. researchgate.net However, the vast majority of research into HIV-1 RT inhibitors has focused on nucleoside and non-nucleoside inhibitors (NRTIs and NNRTIs) that target the polymerase active site or an allosteric pocket, respectively. nih.govnih.gov The potential for nicotinic acid derivatives to act as inhibitors of either the polymerase or the RNase H functions of HIV-1 RT remains an area for future investigation.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition

The DNA-dependent protein kinase (DNA-PK) is a crucial enzyme in the cellular response to DNA damage, particularly in the repair of DNA double-strand breaks (DSBs) through a process known as non-homologous end joining (NHEJ). parkinsons.org.ukscienceofparkinsons.com DNA-PK consists of a large catalytic subunit (DNA-PKcs) and a Ku heterodimer (Ku70/Ku80) that recognizes and binds to broken DNA ends. scienceofparkinsons.comnih.gov Its central role in DNA repair has made it an attractive target for cancer therapy, as inhibiting DNA-PK can sensitize cancer cells to treatments like ionizing radiation and certain chemotherapies that induce DNA damage. parkinsons.org.ukscienceofparkinsons.comnih.gov

A number of small molecule inhibitors targeting DNA-PK have been developed and studied. Many of these were initially based on the structural similarity of the DNA-PK kinase domain to that of phosphatidylinositol 3-kinase (PI3K). parkinsons.org.uk Early inhibitors included compounds like OK-1035 and the radiosensitizing agent caffeine, which was found to inhibit DNA-PK with an IC50 of 0.2-0.6 mM. parkinsons.org.ukscirp.org More potent and selective inhibitors have since been developed, such as NU7026 (IC50 = 230 nM) and NU7441. parkinsons.org.uk Recently, next-generation inhibitors like AZD7648 have entered clinical trials, showing promise in sensitizing tumor cells to therapy by inducing DNA damage, apoptosis, and cell cycle arrest. parkinsons.org.uknih.govnih.gov While a wide range of chemical scaffolds have been explored for DNA-PK inhibition, specific investigations into this compound and its direct derivatives for this activity are not extensively documented in the current body of literature.

Alpha-Amylase and Alpha-Glucosidase Inhibition

Inhibiting carbohydrate-hydrolyzing enzymes such as α-amylase and α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.gov These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides in the digestive tract; their inhibition can delay glucose absorption and reduce postprandial hyperglycemia.

Recent research has focused on nicotinic acid derivatives as potential inhibitors of these enzymes. A study evaluating a library of novel nicotinic acid derivatives, modified at the 6-position of the pyridine (B92270) ring, identified several compounds with significant inhibitory activity. Notably, some derivatives demonstrated micromolar inhibition against α-amylase, with one compound, 44 , showing a remarkable 72% enzyme inactivation level, surpassing the efficacy of the control drug, acarbose (B1664774). For α-glucosidase, derivatives 35 and 39 exhibited inhibitory values comparable to acarbose but with a significantly enhanced enzyme deactivation at saturation (~80–90%).

Mechanistic studies revealed that these promising nicotinic acid derivatives act as noncompetitive inhibitors for both α-amylase and α-glucosidase. This is a significant finding, as noncompetitive inhibition offers potential advantages over the competitive mechanism of drugs like acarbose, as the inhibitor binds to a site other than the enzyme's active site and its effect cannot be overcome by high substrate concentrations. This suggests that the nicotinic acid scaffold could be a valuable pharmacophore for developing new hypoglycemic agents.

| Compound | Target Enzyme | Inhibitory Activity (IC50, µM) | Reference Compound (Acarbose IC50, µM) | Note |

|---|---|---|---|---|

| 8 | α-Amylase | 20.5 | Not specified in source for direct comparison | Demonstrated micromolar inhibition. |

| 44 | α-Amylase | 58.1 | Showed ~72% enzyme inactivation, surpassing acarbose's efficacy. | |

| 35 | α-Glucosidase | 32.9 | Comparable to acarbose | Showed significant enhancement in enzyme inhibition at saturation (~80-90%). |

| 39 | α-Glucosidase | 26.4 | Showed significant enhancement in enzyme inhibition at saturation (~80-90%). |

Nicotinate Mononucleotide Adenylyltransferase (NaMNATase) Inhibition

Nicotinate mononucleotide adenylyltransferase (NaMNATase), also known as NadD in bacteria, is a central enzyme in the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+). NAD+ is an essential cofactor for a vast number of redox enzymes and plays a critical role in cellular metabolism. The NaMNATase enzyme catalyzes the conversion of nicotinic acid mononucleotide (NaMN) to nicotinic acid adenine dinucleotide (NAAD), a key step in both de novo and salvage pathways of NAD+ synthesis. Due to its essential role, particularly in bacteria where it is encoded by the nadD gene, NaMNATase has been identified as a promising target for the development of novel antibacterial agents.

The human isoforms of this enzyme (NMNAT1-3) are also crucial, catalyzing the final steps of all known NAD+ synthesis routes and are being explored as targets in cancer therapy, given the high demand for NAD+ in rapidly proliferating tumor cells. Structural and biochemical analyses have revealed differences between bacterial and human enzymes, which may allow for the development of selective inhibitors.

Research into inhibitors has identified compounds with distinct chemical scaffolds that bind to a common region in the enzyme, stabilizing it in a catalytically impaired conformation and blocking substrate binding. More recently, novel NAD analogues with modifications on the adenosine (B11128) moiety, such as 2'-C-methyl-NAD analogue 1 , have been synthesized and evaluated. This compound emerged as a potent and selective inhibitor of the human hNMNAT-2 isoform, with Ki values of 15 µM and 21 µM towards NMN and ATP, respectively. These findings underscore the potential for developing derivatives of nicotinic acid and related structures as specific inhibitors of NaMNATase for various therapeutic applications.

Neuropharmacological Investigations

Modulation of Acetylcholine (B1216132) Receptors (nAChRs)

Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels that are widely expressed in the central nervous system (CNS) and are involved in various physiological processes, including learning and memory. The α7 and α4β2 subtypes are the most abundant nAChRs in the brain. Modulation of these receptors, particularly positive allosteric modulation (PAM), is considered a promising therapeutic strategy for CNS disorders like schizophrenia and cognitive impairments associated with neurodegenerative diseases.

Derivatives of nicotinic acid and related compounds have been investigated for their ability to modulate nAChR activity. For instance, free fatty acids and steroids can act as noncompetitive antagonists of the AChR. More targeted research has identified various small molecules that act as positive or negative allosteric modulators. For example, the nicotinic derivatives cotinine (B1669453) and 6-hydroxy-L-nicotine have been shown to attenuate memory impairment in a zebrafish model of Alzheimer's disease, an effect linked to the cholinergic system. Furthermore, research into novel antidepressants has targeted α4β2-nAChRs, with some compounds exerting their effects through the activation of these receptors, which in turn influences serotonergic pathways. The development of nAChR subtype-selective drugs, such as those targeting α6β2* and α4β2* receptors, is also being explored for its potential in managing Parkinson's disease, given the extensive overlap between the nicotinic cholinergic and dopaminergic systems in the basal ganglia.

Effects on Serotonin (B10506) (5-HT) Receptors

The serotonergic (5-HT) system is another critical neurotransmitter system involved in mood, cognition, and behavior. There is significant interplay between the nicotinic and serotonergic systems. Studies have shown that nAChRs and 5-HT3 serotonin receptors are co-localized on the same presynaptic nerve terminals in the striatum, indicating a convergence of these two systems in regulating neurotransmitter release, such as dopamine (B1211576).

This interaction is further highlighted by research showing that the antidepressant effects of selective serotonin reuptake inhibitors (SSRIs) may be mediated in part by their inhibitory action on nAChRs. Nicotinic ligands have been found to modulate the antidepressant-like activity of SSRIs, with nicotine (B1678760) enhancing and prolonging the release of 5-HT in the frontal cortex when co-administered with fluoxetine.

Furthermore, antagonists of the 5-HT6 receptor subtype are being investigated for treating cognitive deficits associated with Alzheimer's disease. While many of these antagonists showed disappointing results in late-stage clinical trials for improving cognition, they are now being explored for their potential role in managing neuropsychiatric symptoms like agitation in dementia. The complex relationship between nicotinic compounds and the 5-HT system suggests that derivatives of nicotinic acid could have multifaceted effects on neurological function through direct or indirect modulation of serotonin receptors.

Other Neurological Activities

Anticonvulsant Activity

Derivatives of nicotinic acid and structurally related compounds have demonstrated potential as anticonvulsant agents. In one study, a series of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives were synthesized and evaluated in acute epilepsy models. The most active compound, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione (6) , showed significant anticonvulsant protection in both the maximal electroshock (MES) and the psychomotor (6 Hz) seizure tests. Its efficacy was notably higher than the reference drug, valproic acid, in these models. Further investigation into its mechanism of action suggested that its anticonvulsant effects are likely mediated through interactions with neuronal voltage-sensitive sodium and L-type calcium channels.

Another related compound, nicotinic acid benzylamide (Nic-BZA) , also exhibited clear, time-dependent anticonvulsant activity in the MES test in preclinical studies. The favorable protective index (PI) of Nic-BZA, which compares its effective dose to its toxic dose, suggests it could be a promising candidate for further development as an antiepileptic drug.

| Compound | Seizure Test | ED50 (mg/kg) | Reference Drug (Valproic Acid ED50, mg/kg) |

|---|---|---|---|

| Compound 6* | MES | 68.30 | 252.74 |

| 6 Hz (32 mA) | 28.20 | 130.64 |

*Compound 6: 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione.

Anti-Alzheimer's Disease Activity

There is growing interest in nicotinic acid (niacin) and its derivatives for the potential treatment and prevention of Alzheimer's disease (AD). Epidemiological data suggests that increased dietary intake of niacin is correlated with a reduced risk of AD and age-related cognitive decline. Preclinical studies support this link; nicotinic derivatives like cotinine and 6-hydroxy-L-nicotine have been shown to possess cognitive-improving abilities. In a scopolamine-induced zebrafish model of AD, both compounds attenuated memory impairment and anxiety-like behavior, while also reducing acetylcholinesterase (AChE) activity and oxidative stress in the brain.

The therapeutic potential of nicotinic acid is believed to stem from its ability to cross the blood-brain barrier and potentially limit both amyloid and tau pathologies, which are hallmarks of AD. This has led to the initiation of clinical trials to evaluate the safety, tolerability, and central nervous system penetration of nicotinic acid in patients with mild-to-moderate AD. Additionally, hybrid molecules combining scaffolds like tacrine (B349632) (which has a core structure related to nicotinic acid) with other active fragments are being developed as multi-target drugs to address the various pathological aspects of AD, such as inhibiting cholinesterases and β-amyloid aggregation.

Anti-Parkinsonism Activity

Research into the role of nicotinic acid (niacin, a form of Vitamin B3) and its derivatives in Parkinson's disease (PD) has identified several potential neuroprotective mechanisms. Clinical and preclinical studies suggest that niacin may help slow the progression of PD by boosting cellular energy production and reducing neuroinflammation. The neuroprotective effect is linked to niacin's role as a precursor to NAD+, which is vital for mitochondrial function and energy generation in nerve cells.

Furthermore, niacin has been shown to exert anti-inflammatory effects through its receptor, GPR109A, which is found to be upregulated in PD patients. Supplementation with niacin has been observed to modulate the immune response, shifting macrophages from a pro-inflammatory to an anti-inflammatory state. In a clinical trial, daily niacin enhancement led to improvements in motor scores (UPDRS III) and a decrease in fatigue perception in individuals with PD. The targeting of specific nAChR subtypes, such as α6β2* and α4β2*, with nicotinic drugs is also being investigated as a strategy to restore motor activity and protect against nigrostriatal damage in PD.

Other Biological Activities (e.g., Herbicidal, Antihyperlipidemic for related derivatives)

Beyond the extensively studied areas of biological activity, research into derivatives of this compound and structurally related compounds has revealed potential applications in other fields, notably as herbicidal and antihyperlipidemic agents. These investigations highlight the versatility of the nicotinic acid scaffold in designing molecules with diverse pharmacological and agrochemical profiles.

Herbicidal Activity of Related Derivatives

Research into the herbicidal properties of nicotinic acid derivatives has shown promising results, particularly with compounds structurally related to this compound. A notable study focused on a series of novel N-(arylmethoxy)-2-chloronicotinamides, which are derivatives of 2-chloronicotinic acid. Several of these compounds demonstrated significant herbicidal activity against various weed species.

One of the most effective compounds identified was 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide. nih.govresearchgate.netnih.govekb.eg This derivative exhibited potent herbicidal effects against Agrostis stolonifera (bentgrass) when applied at a concentration of 100 μM. nih.govresearchgate.netnih.gov Furthermore, it displayed excellent activity against Lemna paucicostata (duckweed), with a reported IC50 value of 7.8 μM. nih.govresearchgate.netnih.govekb.eg This level of activity is noteworthy when compared to commercial herbicides. For instance, the IC50 value of clomazone (B1669216) against duckweed is 125 μM, while that of propanil (B472794) is 2 μM. nih.govresearchgate.netnih.govekb.eg The structure-activity relationship studies from this research suggest that such derivatives could be valuable leads for the development of new herbicides, especially for controlling monocotyledonous weeds. nih.govresearchgate.net

Table 1: Herbicidal Activity of a 2-Chloronicotinamide Derivative

| Compound | Target Weed | Concentration/IC50 Value | Comparison Herbicides (IC50) |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Agrostis stolonifera (bentgrass) | Excellent activity at 100 μM | Not specified |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide | Lemna paucicostata (duckweed) | 7.8 μM | Clomazone: 125 μM, Propanil: 2 μM |

Antihyperlipidemic Investigations of Related Derivatives

The parent compound, nicotinic acid (niacin), is a well-established therapeutic agent for treating dyslipidemia. thepharmajournal.com It favorably modulates blood lipid profiles by reducing levels of very-low-density lipoprotein (VLDL), low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. thepharmajournal.com This has spurred investigations into the antihyperlipidemic potential of its derivatives, including those with structural similarities to this compound.

A study on novel nicotinic acid-based 3,5-diphenylpyrazoles, synthesized from nicotinic acid hydrazide, has shown significant antihyperlipidemic activity in a high-cholesterol diet-fed rat model. nih.govresearchgate.net Two compounds from this series, designated as 6e and 6f , were particularly effective. These compounds were found to decrease serum total cholesterol by 14–19% and reduce total triglycerides by 24–28%. nih.govresearchgate.net Furthermore, they lowered LDL cholesterol by 16% and, consistent with the action of niacin, increased HDL cholesterol by 33–41%. nih.govresearchgate.net

Another study on novel hydrazones of nicotinic acid hydrazide also reported potent hypolipidemic effects in rats fed a high-cholesterol diet, with some compounds showing greater reduction in total cholesterol, LDL cholesterol, and triglycerides compared to the standard drug gemfibrozil. naturalspublishing.com These findings underscore the potential of developing new antihyperlipidemic agents based on the nicotinic acid framework. The mechanism of action for these derivatives is thought to be related to that of nicotinic acid, which includes the inhibition of lipolysis in adipose tissue. thepharmajournal.com

Table 2: Antihyperlipidemic Activity of Nicotinic Acid-Based Pyrazole (B372694) Derivatives

| Compound | Change in Total Cholesterol | Change in Triglycerides | Change in LDL Cholesterol | Change in HDL Cholesterol |

| Compound 6e | ↓ 14-19% | ↓ 24-28% | ↓ 16% | ↑ 33-41% |

| Compound 6f | ↓ 14-19% | ↓ 24-28% | ↓ 16% | ↑ 33-41% |

Mechanism of Action Elucidation

Molecular Target Identification and Binding Studies

The principal molecular target for nicotinic acid is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). researchgate.networktribe.com The affinity of a compound for this receptor is a key determinant of its pharmacological activity. Structure-activity relationship studies on various nicotinic acid derivatives have shown that the carboxyl group is crucial for maintaining activity. researchgate.net

While direct binding studies for 6-(2-Chlorophenyl)nicotinic acid to GPR109A are not prominently documented, research on similar substituted nicotinic acids suggests that modifications to the pyridine (B92270) ring can influence receptor affinity and efficacy. nih.gov Molecular modeling of the GPR109A receptor indicates a restricted binding pocket, where the size and orientation of substituents on the nicotinic acid scaffold are critical for effective binding. nih.govnih.gov

Upon agonist binding, GPR109A couples to inhibitory G-proteins (Gi/Go). researchgate.net This activation leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net A reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA), a key enzyme that phosphorylates numerous downstream targets. researchgate.net This signaling cascade is central to the metabolic effects of GPR109A agonists. nih.gov The activation of GPR109A can also trigger other signaling pathways, including those involved in inflammation. researchgate.netmdpi.com

It is through this primary mechanism of GPR109A activation and subsequent signaling that nicotinic acid derivatives are thought to exert their effects. The specific impact of the 2-chlorophenyl substitution on the potency and downstream signaling of This compound would require direct experimental investigation.

While the primary mechanism of action for nicotinic acid derivatives is receptor-mediated, they can also influence the activity of certain enzymes involved in metabolic processes. For instance, nicotinic acid has been shown to inhibit diacylglycerol acyltransferase-2 (DGAT2), an enzyme crucial for the synthesis of triglycerides. mdpi.com However, this inhibition is typically observed at concentrations higher than those required for maximal GPR109A activation.

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, altering the receptor's affinity or efficacy for its endogenous ligand. While there is extensive research into allosteric modulators of nicotinic acetylcholine (B1216132) receptors, there is no significant evidence in the reviewed literature to suggest that This compound or nicotinic acid itself acts as an allosteric modulator of GPR109A. They are generally characterized as direct agonists. researchgate.networktribe.com

Cellular Pathway Modulation

The activation of GPR109A and potential interactions with enzymes by nicotinic acid derivatives lead to significant changes in various cellular pathways.

A major consequence of GPR109A activation by nicotinic acid is the modulation of lipid metabolism. ebi.ac.uk The reduction in cAMP levels in adipocytes inhibits lipolysis, leading to a decrease in the release of free fatty acids into the bloodstream. nih.gov This reduction in circulating free fatty acids, which are substrates for triglyceride synthesis in the liver, contributes to lower production of triglycerides. nih.gov

Furthermore, nicotinic acid has been shown to decrease the synthesis of triglycerides in the liver by inhibiting DGAT2. mdpi.com This leads to accelerated intracellular degradation of apolipoprotein B (ApoB), a key component of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), resulting in reduced secretion of these lipoproteins. nih.gov While these effects are well-documented for nicotinic acid, the specific quantitative impact of This compound on these lipid metabolism pathways remains to be elucidated through direct research.

Recent studies have indicated that GPR109A activation can influence cellular proliferation and apoptosis, particularly in the context of cancer cells. Activation of GPR109A has been shown to induce apoptosis in colon and breast cancer cells. researchgate.netresearchgate.net This effect may be linked to the downregulation of anti-apoptotic proteins and the upregulation of death receptor pathways. researchgate.net For example, in breast cancer cells, GPR109A activation was found to inhibit cell survival and tumor growth. researchgate.net

Conversely, some derivatives of nicotinic acid, such as 6-aminonicotinamide, have been shown to suppress the proliferation of certain cancer cells by inducing endoplasmic reticulum stress and apoptosis. nih.gov Studies on nicotinic acid have also demonstrated an ability to inhibit the invasion of hepatoma cells without affecting their proliferation at certain concentrations. mdpi.com The specific effects of This compound on cellular proliferation and apoptosis have not been specifically reported and would depend on the cell type and experimental conditions.

Insufficient Data Available for this compound

Following a comprehensive review of available scientific literature and data, it has been determined that there is insufficient specific information regarding the chemical compound This compound to generate the requested article.

Extensive searches for research findings on the "," specifically concerning "Interactions with Inflammatory Mediators (e.g., Prostaglandins)" and "Biochemical Pathways Involvement (e.g., NAD/NADP Formation)" for this particular derivative of nicotinic acid did not yield any specific results.

The available body of research focuses almost exclusively on the parent compound, nicotinic acid (also known as niacin or Vitamin B3). There is a wealth of information detailing how nicotinic acid interacts with prostaglandin (B15479496) D2 (PGD2) and how it serves as a precursor in the Preiss-Handler pathway for the synthesis of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD) and Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP). nih.govnih.govnih.govnih.govnih.govresearchgate.netnih.govresearchgate.netscienceopen.comnih.govembopress.org However, no studies were found that specifically investigate these mechanisms for the 6-(2-Chlorophenyl) substituted variant.

Without dedicated research on this compound, any attempt to describe its mechanism of action would be speculative and would involve extrapolating data from the parent compound, which would not be scientifically accurate or appropriate.

Therefore, the sections on its interaction with inflammatory mediators and its role in biochemical pathways cannot be completed as requested due to the absence of published data.

Structure Activity Relationship Sar Studies

Correlations Between Chemical Structure and Biological Activity

Research into related nicotinic acid derivatives has demonstrated a wide array of biological activities, including anti-inflammatory, antihyperlipidemic, and herbicidal effects. nih.govnih.govusda.gov The specific nature and arrangement of functional groups on both the pyridine (B92270) and phenyl rings modulate the potency and selectivity of these actions. For instance, the conversion of the carboxylic acid to an amide or an ester can significantly alter the compound's pharmacokinetic and pharmacodynamic properties.

Influence of Substituent Position and Nature (e.g., Halogenation, Phenyl Rings, Heterocyclic Moieties)

The nature and position of substituents on the 6-phenylnicotinic acid scaffold are paramount in defining its biological activity. The 2-chloro substituent on the phenyl ring of the title compound is a key feature, and its influence, along with other modifications, provides valuable SAR insights.

Halogenation: The presence and position of halogen atoms on the phenyl ring can significantly impact activity. In a study on N-(arylmethoxy)-2-chloronicotinamides, which share the substituted phenyl ring feature, dichlorination of the benzyl (B1604629) moiety was shown to be favorable for herbicidal activity. usda.gov Specifically, the compound with a 3,4-dichlorobenzyl ether (compound 5f in the study) exhibited potent herbicidal effects. usda.gov This suggests that the electronic and steric effects of chlorine atoms are crucial for interaction with the biological target. The position of the chlorine is also critical; for example, previous studies on 1-phenylbenzazepines indicated that a 6-chloro group enhanced D1 receptor affinity. mdpi.com

Phenyl Rings and Heterocyclic Moieties: The phenyl ring at the 6-position of the nicotinic acid is a key structural element. Substitution on this ring, as discussed with halogenation, can fine-tune biological activity. The introduction of other heterocyclic moieties in place of or as substituents on the phenyl ring can also lead to significant changes in the pharmacological profile. For instance, the incorporation of a pyrazole (B372694) ring into a nicotinic acid derivative resulted in compounds with antihyperlipidemic activity. nih.gov

The following interactive table, based on data from a study on the herbicidal activity of N-(arylmethoxy)-2-chloronicotinamides, illustrates the effect of substituents on the phenyl ring on biological activity. While the core structure is different from 6-(2-Chlorophenyl)nicotinic acid, the data provides valuable insights into the influence of phenyl ring substitutions.

| Compound (in study) | R1 | R2 | R3 | R4 | R5 | Herbicidal Activity (IC50, µM) against Duckweed |

| 5a | H | H | H | H | H | >1000 |

| 5b | Cl | H | H | H | H | 258.4 |

| 5c | H | Cl | H | H | H | 139.1 |

| 5d | H | H | Cl | H | H | 148.6 |

| 5e | H | Cl | H | Cl | H | 12.3 |

| 5f | H | H | Cl | Cl | H | 7.8 |

Data adapted from Yu, C., et al. (2021). usda.gov The herbicidal activity is against Lemna paucicostata.

This data suggests that the presence and position of chloro substituents on the phenyl-containing moiety have a profound effect on biological activity, with the 3,4-dichloro substitution pattern showing the highest potency in this particular assay.

Conformational Analysis and Isomerism in Biological Activity

The three-dimensional conformation of this compound is a critical factor in its interaction with biological targets. The molecule possesses rotational freedom around the C-C bond connecting the pyridine and phenyl rings, as well as around the C-C bond of the carboxylic acid group. The preferred conformation will be the one with the lowest energy, but different conformers may be responsible for biological activity.

Isomerism, particularly in derivatives, can also play a significant role. For example, in a study of 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones, the existence of multiple isomers (Z/E isomers and rotamers) was identified. nih.gov These different isomers can exhibit distinct biological activities due to their different spatial arrangements of atoms.

The conformation of the carboxylic acid group is also important. The syn and anti conformations, arising from rotation around the C-COOH bond, can have different abilities to form hydrogen bonds, which are often crucial for ligand-receptor interactions.

Pharmacophore Model Development

A pharmacophore model for this compound and its analogs would define the essential structural features required for biological activity. Based on the structure of nicotinic acid derivatives and their known biological targets, a general pharmacophore can be proposed.

For activities related to nicotinic acid receptors, key pharmacophoric features often include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor.

A hydrogen bond donor/acceptor: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl group) and an acceptor (from the carbonyl oxygen).

A hydrophobic/aromatic region: The phenyl ring provides a significant hydrophobic and aromatic feature that can engage in van der Waals or pi-stacking interactions with a receptor.

A halogen bond donor: The chlorine atom on the phenyl ring can potentially act as a halogen bond donor, a type of non-covalent interaction that is increasingly recognized as important in drug design.

The development of a precise pharmacophore model would require a set of active and inactive compounds and their biological activity data. Computational methods could then be used to identify the common three-dimensional arrangement of these features that is essential for activity. Such a model would be an invaluable tool for the virtual screening of compound libraries and the design of new, more potent analogs of this compound.

Preclinical Research and Translational Studies

In vitro Efficacy Assessment

In vitro studies are fundamental for characterizing the intrinsic biological activity of a compound, its interaction with specific molecular targets, and its spectrum of activity against microorganisms.

While specific cell-based assay data for 6-(2-Chlorophenyl)nicotinic acid are not extensively documented in publicly available literature, research on related nicotinic acid derivatives suggests potential avenues for its biological effects. Nicotinic acid and its derivatives are known to be involved in various cellular processes, including cell signaling and gene expression regulation. nih.gov For instance, derivatives of nicotinic acid have been investigated for their potential anticancer activities. nih.gov Cell-based assays for such applications typically involve treating cancer cell lines with the compound and measuring outcomes like cell viability, proliferation, and apoptosis.

Furthermore, nicotinic acid itself acts on the GPR109A receptor, which is expressed in immune cells like macrophages. nih.gov This interaction leads to downstream effects such as the induction of cholesterol efflux. nih.gov It is plausible that this compound could be evaluated in cell-based assays using macrophage cell lines (e.g., J774, RAW 264.7) or cells engineered to express the GPR109A receptor to determine its activity on this pathway.

The structural similarity of this compound to nicotinic acid suggests that it may interact with enzymes involved in metabolic pathways. Nicotinic acid is a precursor for the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are crucial for numerous enzymatic reactions. merckmillipore.com

Studies on nicotinic acid have demonstrated its inhibitory effects on certain human cytochrome P450 (CYP) enzymes. Specifically, nicotinic acid has been shown to inhibit CYP2D6 with a Ki of 3.8 +/- 0.3 mM. nih.gov This inhibition is thought to occur via the coordination of the pyridine (B92270) nitrogen atom to the heme iron of the enzyme. nih.gov Given the shared pyridine core, it is conceivable that this compound could also exhibit inhibitory activity against CYP enzymes. Enzyme inhibition assays using recombinant human CYP enzymes would be necessary to determine the specific inhibitory profile and kinetics (Ki, IC50) of this compound.

Additionally, research on other structurally related compounds has identified inhibitors of enzymes like hepatic glucose-6-phosphatase. For example, chlorogenic acid and 2-hydroxy-5-nitrobenzaldehyde (B32719) have been shown to be competitive inhibitors of this enzyme system. nih.gov Investigation into whether this compound affects similar enzymatic targets could reveal novel mechanisms of action.

The antimicrobial potential of nicotinic acid derivatives has been an area of active investigation. nih.govresearchgate.net While direct antimicrobial susceptibility data for this compound is limited, studies on closely related chlorinated nicotinamides provide valuable insights.

A study on a series of 2-chloro-N-(substituted-phenyl)nicotinamides demonstrated moderate antibacterial activity against several bacterial strains. mdpi.com For instance, 2-chloro-N-(2-chlorophenyl)nicotinamide, a structural analog of the titular compound, exhibited activity against Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Klebsiella pneumoniae. mdpi.com Another related compound, N-(2-bromophenyl)-2-chloronicotinamide, was particularly effective against E. faecalis with a Minimum Inhibitory Concentration (MIC) of 32 µM. mdpi.com

Other research on novel nicotinoyl-glycyl-glycine-hydrazide derivatives has also shown promising antimicrobial effects. nih.gov For example, one such derivative displayed a significant zone of inhibition of 29 mm against Bacillus subtilis. nih.gov

These findings suggest that the this compound scaffold may possess intrinsic antimicrobial properties that warrant further investigation through standardized antimicrobial susceptibility testing methods to determine its MIC values and zones of inhibition against a panel of clinically relevant bacteria and fungi.

Table 1: Antimicrobial Activity of Related Nicotinamide Derivatives

| Compound | Test Organism | Activity (MIC) |

| N-(2-bromophenyl)-2-chloronicotinamide | Enterococcus faecalis | 32 µM |

| 2-chloro-N-(2-chlorophenyl)nicotinamide | Staphylococcus aureus | 37.4–74.8 µM |

| 2-chloro-N-(3-chlorophenyl)nicotinamide | Pseudomonas aeruginosa | 37.4–74.8 µM |

| 2-chloro-N-(4-chlorophenyl)nicotinamide | Klebsiella pneumoniae | 37.4–74.8 µM |

Data sourced from a study on related nicotinamide derivatives and may not be directly representative of this compound. mdpi.com

In vivo Pharmacological Evaluation

In vivo studies are essential to understand the physiological and pharmacological effects of a compound in a whole organism, providing insights into its potential therapeutic efficacy and mechanism of action in a more complex biological system.

The well-established role of nicotinic acid as a lipid-modifying agent has led to its evaluation in various animal models of dyslipidemia and atherosclerosis. nih.gov A common model utilized is the high-cholesterol or high-fat diet-fed rat or mouse model, which mimics aspects of human hypercholesterolemia.

In such models, nicotinic acid administration has been shown to significantly affect the lipid profile. nih.gov Studies in hypercholesterolemic rats have demonstrated that nicotinic acid can increase High-Density Lipoprotein (HDL) cholesterol while decreasing serum Total Cholesterol (TC), triglycerides (TG), and Low-Density Lipoprotein (LDL) cholesterol. nih.gov

Furthermore, mouse models of atherosclerosis, such as the APOE*3Leiden.CETP mouse, have been employed to study the anti-atherosclerotic effects of nicotinic acid. pace-cme.org In these models, nicotinic acid treatment has been shown to reduce the number and severity of atherosclerotic lesions. pace-cme.org Given that this compound is a derivative of nicotinic acid, these animal models would be highly relevant for evaluating its potential as a lipid-lowering and anti-atherosclerotic agent.

The efficacy of nicotinic acid in relevant biological systems has been linked to its interaction with the GPR109A receptor. nih.gov In a mouse model of atherosclerosis, the anti-atherosclerotic effect of nicotinic acid was absent in mice lacking this receptor. nih.gov This finding highlights the importance of this receptor in mediating the beneficial vascular effects of nicotinic acid.

The activation of GPR109A on immune cells, such as macrophages within atherosclerotic plaques, by nicotinic acid leads to several anti-inflammatory and anti-atherogenic effects. These include the induction of the cholesterol transporter ABCG1, which promotes cholesterol efflux from macrophages, and the inhibition of macrophage recruitment to atherosclerotic plaques. nih.gov

Therefore, the assessment of efficacy for this compound in relevant biological systems would likely involve not only measuring changes in plasma lipid levels but also evaluating its effects on atherosclerotic plaque development, macrophage content within plaques, and markers of inflammation. Studies in hypercholesterolemic patients have shown that niacin treatment can reduce oxidative stress, suggesting another important biological system for assessing the efficacy of its derivatives. researchgate.net

Table 2: Effects of Nicotinic Acid in a Mouse Model of Atherosclerosis

| Treatment Group | Outcome | Result |

| Niacin | Atherosclerotic Lesions | -23% (P=0.056) |

| Simvastatin | Total Lesion Area | -49% (P<0.01) |

| Niacin + Simvastatin | Total Lesion Area | -87% (P<0.001) |

Data from a study on APOE3Leiden.CETP mice. pace-cme.org*

Ex vivo Studies

Tissue Bath Models for Muscle Function Analysis

No publicly available scientific literature or research data was identified that specifically investigates the effects of this compound using ex vivo tissue bath models for muscle function analysis. This analytical method is a classical pharmacological tool used to assess the concentration-response relationships of compounds on contractile tissues. While versatile and widely used for characterizing receptor interactions and signal transduction in tissues like smooth muscle, its application to this compound has not been documented in accessible research.

| Study Type | Compound | Findings |

| Muscle Function Analysis | This compound | No data available |

Safety and Toxicity Profiling (Preclinical)

The preclinical safety and toxicity profile of this compound has not been extensively characterized in publicly accessible studies. The following sections detail the available information, or lack thereof, for specific toxicological endpoints.

In vitro Cytotoxicity Studies against Normal Cells

There is a lack of specific in vitro cytotoxicity data for this compound against normal, non-cancerous cell lines. Such studies are crucial for determining the selectivity of a compound and its potential for causing harm to healthy tissues. Typically, assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) test are employed to evaluate the effect of a compound on the viability of normal cells, often in parallel with cancer cell lines to establish a selectivity index. researchgate.net However, no such studies detailing the IC₅₀ (half-maximal inhibitory concentration) values or other cytotoxicity metrics for this compound in normal cells have been reported.

For context, studies on other nicotinic acid derivatives have shown varying degrees of cytotoxicity, which is highly dependent on the specific chemical substitutions made to the parent molecule.

| Assay Type | Cell Line | Compound | Results (e.g., IC₅₀) |

| Cytotoxicity Assay | Normal Cells | This compound | No data available |

General Safety Assessments in Animal Models

The parent compound, nicotinic acid (niacin), is generally considered safe in animal species, with a margin of safety that is at least ten times the nutritional requirements and typical use levels. europa.eu However, it is crucial to note that the addition of a 2-chlorophenyl group at the 6-position of the nicotinic acid structure can significantly alter its pharmacological and toxicological properties. Therefore, the safety profile of nicotinic acid cannot be directly extrapolated to this compound. Animal studies on nicotinic acid have sometimes focused on specific effects like flushing, which has been observed in guinea pigs. nih.gov

| Animal Model | Compound | Safety Assessment Findings |

| Not Applicable | This compound | No data available |

| Guinea Pig | Nicotinic Acid | Studied for flushing reactions. nih.gov |

| Various (as feed additive) | Nicotinic Acid | Generally recognized as safe with a high margin of safety. europa.eu |

Consideration of Organ-Specific Toxicity (e.g., Hepatotoxicity noted for parent compound)

There are no specific studies that have evaluated the organ-specific toxicity of this compound. However, considering that hepatotoxicity is a known concern for its parent compound, nicotinic acid, this is an area of potential interest.

Hepatotoxicity associated with nicotinic acid is a well-documented phenomenon, particularly with high doses and sustained-release formulations. nih.govnih.gov The mechanism is believed to involve the metabolic pathway of niacin in the liver. Niacin is metabolized via two main routes: a high-capacity conjugation pathway and a low-capacity, high-affinity amidation pathway. ebmconsult.com Sustained-release formulations can lead to the saturation of the conjugation pathway, shunting more of the drug through the amidation pathway. This results in the production of metabolites, including nicotinamide adenine dinucleotide (NAD), which in excess can lead to mitochondrial dysfunction, decreased ATP production, apoptosis, and necrosis of liver cells. ebmconsult.com Signs of liver damage can include jaundice, fatigue, and nausea. medicalnewstoday.com In severe cases, high doses of nicotinic acid have been associated with liver failure. medicalnewstoday.com

It is important to reiterate that these findings pertain to nicotinic acid and cannot be directly attributed to this compound without specific toxicological studies on the latter. The presence and metabolism of the 2-chlorophenyl group could substantially alter the potential for liver injury.

| Organ | Compound | Toxicity Findings |

| Liver | This compound | No data available |

| Liver | Nicotinic Acid (Niacin) | Hepatotoxicity reported, especially with high doses and sustained-release formulations. nih.govnih.govebmconsult.com Mechanism involves metabolic shunting and mitochondrial dysfunction. ebmconsult.com |

Computational Chemistry and Drug Design

In Silico Prediction of Biological Activity (e.g., PASS analysis)

The initial stages of drug discovery often involve computational screening to predict the likely biological activities of a compound. This helps in prioritizing molecules for further synthesis and testing. Tools for in silico prediction analyze a molecule's structure to forecast its pharmacological effects, mechanisms of action, and potential toxicity.

One common method is the Prediction of Activity Spectra for Substances (PASS) analysis. While specific PASS analysis data for 6-(2-chlorophenyl)nicotinic acid is not extensively published, the methodology relies on comparing the structure of a query compound against a large database of known biologically active substances. Based on structural similarities to known kinase inhibitors, GPCR ligands, and enzyme inhibitors, a probable activity spectrum can be generated. For nicotinic acid derivatives, in silico prediction tools like Molinspiration and MolPredictX have been used to forecast activities such as kinase inhibition and G-protein coupled receptor (GPCR) ligand binding. nih.govnih.gov These studies suggest that the nicotinic acid scaffold is a promising starting point for developing compounds with a range of biological activities, from anticancer and antimicrobial to anti-inflammatory effects. nih.govresearchgate.net For this compound, such predictions would guide initial laboratory assays to confirm these computationally-derived hypotheses.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule when bound to a target protein. This provides insights into the binding affinity, mode of interaction, and potential efficacy of the compound as an inhibitor or activator. The primary target for nicotinic acid and its derivatives is the G-protein coupled receptor 109A (GPR109A), also known as the niacin receptor. researchgate.netnih.gov

Docking studies of nicotinic acid with GPR109A have revealed key interactions within the receptor's binding pocket, located among the transmembrane helices. nih.govresearchgate.net These interactions are crucial for the receptor's activation, which leads to the inhibition of lipolysis. For this compound, docking simulations would be performed against a homology model or a crystal structure of GPR109A. The simulation would predict how the 2-chlorophenyl group orients itself within the binding site and whether this substitution enhances binding affinity compared to niacin. The binding energy, calculated in kcal/mol, provides a quantitative estimate of binding strength.

In studies of other nicotinic acid derivatives, molecular docking has been successfully used to predict interactions with various enzymes, such as tyrosyl-tRNA synthetase and nitroreductase, yielding binding energy values that correlate with experimental activity. mdpi.com For instance, docking studies on nicotinoylglycine derivatives against targets like penicillin-binding protein 3 (PBP3) and sterol 14-alpha demethylase (CYP51) have shown binding affinities ranging from -4.781 to -7.152 kcal/mol, indicating stable interactions. nih.gov A similar approach for this compound would be essential to understand its mechanism of action at the molecular level.

Table 1: Representative Binding Affinity Data from Docking Studies of Nicotinic Acid Derivatives This table is based on data for various nicotinic acid derivatives to illustrate typical results from molecular docking studies, as specific data for this compound is not available.

| Target Protein | Derivative Type | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| GPR109A | Niacin | -5.98 | K166, S178, S179 |

| Penicillin-Binding Protein 3 (PBP3) | Nicotinoylglycine Derivative | -5.315 | Ser448, Glu623, Gln524 |

| Sterol 14-alpha demethylase (CYP51) | Nicotinoylglycine Derivative | -7.152 | - |

| Trypanosoma brucei PFK | Indole-Nicotinic Acid Hybrid | Not Specified | - |

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies for developing novel compounds like this compound can be broadly categorized as either ligand-based or structure-based.

Ligand-Based Drug Design: This approach is used when the three-dimensional structure of the biological target is unknown. mdpi.com It relies on the knowledge of other molecules (ligands) that are known to bind to the target. A key technique is pharmacophore modeling, which identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, cationic centers) that a molecule must possess to be active. nih.govnih.gov For nicotinic receptor agonists, a well-established pharmacophore includes a cationic center and a hydrogen bond acceptor. nih.gov By analyzing a set of active nicotinic acid derivatives, a pharmacophore model can be built and used to design new molecules, such as this compound, that fit the model and are likely to be active. mdpi.comacs.org

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, either through X-ray crystallography or from a homology model, SBDD can be employed. nih.govacs.org This is the preferred method for optimizing leads. For GPR109A, homology models based on the structure of bovine rhodopsin have been constructed. researchgate.netnih.gov Using such a model, this compound can be docked into the active site. Computational analysis of the resulting complex can then suggest modifications to the molecule's structure to improve its fit and binding affinity. For example, the model might reveal an empty hydrophobic pocket that could be filled by modifying the chlorophenyl group, potentially leading to a more potent GPR109A agonist. researchgate.net

Virtual Screening and Hit Identification

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. acs.org This process is a cost-effective way to narrow down a vast chemical space to a manageable number of promising candidates for experimental testing.

If the goal were to find other compounds with similar potential to this compound, two main virtual screening approaches could be used:

Ligand-Based Virtual Screening (LBVS): Using this compound as a reference structure, a database of compounds can be screened to find molecules with similar 2D or 3D features. This is based on the principle that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): Also known as docking-based screening, this method involves docking thousands or millions of compounds from a virtual library into the binding site of a target receptor like GPR109A. The compounds are then ranked based on their predicted binding scores, and the top-ranking "hits" are selected for acquisition and biological evaluation. researchgate.net This approach has been successfully used to identify novel inhibitors for various targets by starting with a pharmacophore model and screening databases to find matching compounds. nih.gov

Through these virtual screening campaigns, this compound could serve either as a template for finding new hits or as one of many compounds in a library being screened against a specific disease target.

Future Directions and Therapeutic Potential

Optimization of 6-(2-Chlorophenyl)nicotinic Acid and its Derivatives as Lead Compounds

The journey of a potential drug from initial discovery to clinical application invariably involves a process of lead optimization. For this compound, this would entail systematic structural modifications to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific chemical features influence biological activity.

While direct SAR studies on this compound are not extensively published, research on analogous structures provides a framework for potential optimization strategies. For instance, studies on other chlorinated heterocyclic compounds have demonstrated that the position and nature of substituents on both the pyridine (B92270) and phenyl rings are critical for receptor binding and functional activity. nih.govmdpi.com Modifications could include altering the position of the chlorine atom on the phenyl ring, introducing additional substituents, or modifying the carboxylic acid group to an ester or amide to influence properties like cell permeability and metabolic stability. mdpi.com

For example, research on 6-chloro-1-phenylbenzazepine derivatives showed that a C-3′ methyl substituent was important for dopamine (B1211576) D1 receptor affinity. mdpi.com Similarly, studies on other nicotinic receptor ligands have found that even minor structural changes can significantly alter subtype selectivity. nih.gov These examples underscore the principle that a thorough investigation of the chemical space around the this compound scaffold is a critical step in its development as a lead compound.

Table 1: Potential Areas for Structural Modification and Their Rationale

| Structural Position | Potential Modification | Rationale for Optimization |

| Phenyl Ring | Varying position of Chlorine (e.g., 3- or 4-position) | Investigate impact on target binding and selectivity |

| Introduction of other halogens (F, Br) or small alkyl groups | Modulate electronic properties and steric interactions | |

| Pyridine Ring | Substitution at other available positions | Fine-tune target affinity and ADME properties |

| Carboxylic Acid | Conversion to esters, amides, or bioisosteres | Improve cell permeability, metabolic stability, and oral bioavailability |

Exploration of Novel Therapeutic Applications

Nicotinic acid (Niacin) and its derivatives are known to have a wide range of biological effects, from lipid-lowering properties to potential roles in neurological disorders. nih.govebi.ac.ukclinicaltrials.gov The structural features of this compound suggest several avenues for therapeutic exploration. The presence of the nicotinic acid core links it to the family of niacin-related compounds, which are agonists for receptors like GPR109A, involved in lipid metabolism. ebi.ac.uk Furthermore, the broader class of nicotinic compounds interacts with neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in cognitive function, pain perception, and neurodegenerative diseases. nih.govacs.org

Derivatives of nicotinic acid are also being investigated for applications in agriculture as fungicides and herbicides, indicating a broad spectrum of biological activity for this chemical class. mdpi.comebi.ac.uk The specific substitution pattern of this compound could confer novel activity or selectivity for different biological targets, warranting broad-based screening across various disease models, including metabolic, oncological, inflammatory, and neurological conditions.

Strategies for Improving Therapeutic Index and Mitigating Off-Target Effects

A critical challenge in drug development is maximizing the therapeutic index—the ratio between a drug's therapeutic effect and its toxic effects. Mitigating off-target effects, where a drug interacts with unintended biological molecules, is key to improving safety. nih.govfrontiersin.org For a molecule like this compound, several strategies could be employed.

High-throughput screening and computational modeling can predict potential off-target interactions early in the development process. wepub.org If undesirable off-target activity is identified, medicinal chemistry efforts can be directed to "design out" these interactions. This can involve truncating parts of the molecule or adding functional groups that favor binding to the desired target over off-targets. nih.gov

Another advanced strategy involves creating targeted drug delivery systems. For example, the compound could be incorporated into antibody-drug conjugates (ADCs) or nanoparticle formulations that preferentially deliver the therapeutic agent to diseased tissues, thereby reducing systemic exposure and associated side effects. nih.govmdpi.com

Potential for Combination Therapies

Combining therapeutic agents is a common and effective strategy in treating complex diseases like cancer and cardiovascular conditions. nih.govnih.gov The potential for using this compound in combination therapies would depend on its primary mechanism of action.

Advances in Synthetic Accessibility for Scalable Production

The viability of any new pharmaceutical agent depends on the ability to produce it on a large scale in a cost-effective and environmentally responsible manner. The synthesis of nicotinic acid derivatives has been extensively studied. nih.gov Common industrial routes often start from simple pyridine precursors like 3-picoline or 2-methyl-5-ethylpyridine, which are then oxidized. mdpi.combeilstein-journals.org

For this compound, a likely synthetic approach would involve a cross-coupling reaction, such as a Suzuki or Stille coupling, to join a chlorinated pyridine-containing fragment with a 2-chlorophenylboronic acid (or similar organometallic reagent). The development of a scalable synthesis would focus on optimizing reaction conditions, minimizing the use of expensive catalysts, and ensuring high yields and purity.